molecular formula C16H33BrO B1586836 16-Bromo-1-hexadecanol CAS No. 59101-28-9

16-Bromo-1-hexadecanol

Cat. No. B1586836
CAS RN: 59101-28-9
M. Wt: 321.34 g/mol
InChI Key: GOSQZSJMSMTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381525B1

Procedure details

Under inert atmosphere 365 mg of sodium metal suspension (40% in mineral oil) were added dropwise to 20 ml of dry methanol at 0° C. After completion of addition the reaction mixture was stirred for 10 min at RT followed by addition of 0.45 ml (6.30 mmole) of thiolacetic acid. After additional 10 min of stirring 3 ml degassed methanolic solution of 1.0 gr (3.11 mmole) of 16-bromohexadecan-1-ol were added. The resulted mixture was refluxed for 15 hrs, allowed to cool to RT and 20 ml of degassed 1.0 M NaOH aqueous solution were injected. The reaction completion required additional 3 hr of reflux. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution and dried over sodium sulfate. After ether removal material was dissolved in minimum amount of dichloromethane and purified by silica gel chromatography (100% dichloromethane as eluent). 600 mg (70% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
[Na].[S:2]1C=CC=C1CC(O)=O.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28].[OH-].[Na+].Cl>CO>[SH:2][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28] |f:3.4,^1:0|

Inputs

Step One
Name
atmosphere
Quantity
365 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
After additional 10 min of stirring 3 ml
Duration
10 min
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulted mixture was refluxed for 15 hrs
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
TEMPERATURE
Type
TEMPERATURE
Details
The reaction completion required additional 3 hr of reflux
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Resulted
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice bath
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
with stirring, into a vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After ether removal material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in minimum amount of dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (100% dichloromethane as eluent)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
SCCCCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.